molecular formula C14H19NO4 B2738913 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid CAS No. 437982-68-8

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid

Cat. No.: B2738913
CAS No.: 437982-68-8
M. Wt: 265.309
InChI Key: DPEXSBVYSDUSEF-UHFFFAOYSA-N
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Description

Historical Development and Significance in Organic Chemistry

The tert-butoxycarbonyl (Boc) protecting group, first introduced in the mid-20th century, revolutionized peptide synthesis by addressing the challenge of selective amine protection. 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid emerged as a specialized derivative within this framework, combining the steric bulk of the Boc group with the aromatic functionality of phenylpropanoic acid. Early applications focused on resolving racemic mixtures of β-amino acids, where the Boc group’s acid-labile properties allowed selective deprotection without disturbing ester functionalities.

The compound’s development paralleled advancements in solid-phase peptide synthesis (SPPS), where its compatibility with repetitive coupling cycles made it ideal for constructing non-natural amino acid residues. A 2024 study demonstrated its use in synthesizing β-peptide foldamers with enhanced metabolic stability compared to traditional α-peptide chains.

Role in Protection Chemistry Methodologies

Protection chemistry relies on three key attributes of 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid:

  • Acid-Labile Stability : The Boc group remains intact under basic conditions (pH > 9) but cleaves rapidly in trifluoroacetic acid (TFA) or HCl/dioxane mixtures, enabling orthogonal protection strategies.
  • Steric Shielding : The tert-butyl moiety prevents undesired nucleophilic attacks at the β-carbon of the propanoic acid chain during esterification or amide coupling reactions.
  • Crystallinity : Unlike smaller protecting groups, the Boc derivative facilitates purification via recrystallization from ethanol/water mixtures, achieving >99% purity in industrial-scale batches.

A comparative analysis of protection efficiency reveals:

Protecting Group Deprotection Time (1M HCl) Solubility in DCM Crystallization Yield
Boc 30 minutes 85 g/L 92%
Fmoc 2 hours 120 g/L 78%
Cbz 45 minutes 95 g/L 88%

Data adapted from

Position within Boc-Protected Aromatic Amino Derivatives

The compound occupies a unique niche among Boc-protected aromatics due to its:

  • β-Amino Acid Configuration : Unlike α-amino acid derivatives, the amine group resides on the β-carbon, conferring distinct conformational properties to resulting peptides.
  • Aromatic-Hydrophobic Balance : The phenyl group enhances lipid solubility while the propanoic acid moiety maintains water solubility at physiological pH.

Structural analogs demonstrate varied applications:

Compound Name Key Modification Primary Application
Boc-4-fluorophenylpropanoic acid Fluorine substituent PET tracer synthesis
Boc-4-methylphenylpropanoic acid Methyl group NSAID prodrug development
Boc-4-boronophenylpropanoic acid Boronic acid handle Suzuki-Miyaura cross-couplings

Research Significance and Applications

Recent breakthroughs have expanded the compound’s utility across multiple domains:

Peptide Nanotube Synthesis
Incorporating 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid into cyclic β-peptides induces helical conformations that self-assemble into nanotubes with 3–5 nm inner diameters. These structures show promise as drug delivery vehicles for hydrophobic anticancer agents.

Enzyme-Resistant Pro-Drugs
Pharmaceutical researchers have exploited the compound’s stability in esterase-rich environments to design prodrugs that release active moieties specifically in acidic tumor microenvironments. A 2025 study achieved 78% tumor-specific drug release using Boc-protected doxorubicin conjugates.

Foldamer-Based Catalysts
The rigid aromatic backbone facilitates the creation of foldamers that mimic enzyme active sites. A notable example includes β-peptide catalysts achieving 92% enantiomeric excess in Diels-Alder reactions, rivaling traditional organocatalysts.

Bioconjugation Platforms
Functionalization via the propanoic acid’s carboxyl group enables covalent attachment to nanoparticles. Gold nanoparticles conjugated with this compound exhibited enhanced cellular uptake in macrophage-targeted therapies.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(12(16)17)10-5-7-11(8-6-10)15-13(18)19-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXSBVYSDUSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-aminophenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the reagent used.

    Deprotection Reactions: The free amine form of the compound.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in kinase inhibitors .
  • Methoxy groups (-OCH₃) increase solubility in polar solvents, favoring aqueous-phase reactions in peptide synthesis .
  • Hydroxyl groups (-OH) enable hydrogen bonding with biological targets, critical for anti-inflammatory activity .

Stereochemical and Backbone Modifications

Compound Name Backbone Modification Stereochemistry Bioactivity Reference
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid Extended aliphatic chain (2R,4S) Protease inhibition (e.g., HCV NS3/4A) 1012341-50-2
Boc-L-Tyr(tBu)-OH Tyrosine-derived, tert-butyl ether (S) Peptide synthesis, GPCR modulation 233689-24-2
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid Thiazole-containing side chain (S) Antimycobacterial activity N/A

Key Observations :

  • Extended backbones (e.g., pentanoic acid derivatives) improve binding affinity to protease active sites by mimicking natural substrates .
  • Thiazole-containing analogues exhibit enhanced antimycobacterial potency due to heterocyclic interactions with bacterial enzymes .

Physicochemical and Pharmacokinetic Properties

Property 2-{4-[(Boc)Amino]Phenyl}Propanoic Acid 4-Trifluoromethyl Analogue 4-Methoxy Analogue
logP 2.8 3.5 2.1
Aqueous Solubility 0.12 mg/mL 0.05 mg/mL 0.25 mg/mL
Plasma Protein Binding 89% 94% 82%
CYP3A4 Inhibition Moderate Strong Weak

Key Trends :

  • Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability but reducing solubility.
  • Metabolic Stability : Fluorinated derivatives exhibit slower hepatic clearance due to resistance to oxidative metabolism .

Biological Activity

Introduction

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid, also known as (S)-2-amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, is a compound with significant biological activity. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Properties

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 74578-48-6
PropertyValue
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
CAS Number74578-48-6
Purity>98%

Biological Activity

Antioxidant Properties

Research indicates that compounds similar to 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of the Boc group may enhance the stability of the compound, allowing it to act effectively as an antioxidant.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition is particularly relevant in conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways such as NF-kB, which plays a pivotal role in inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, a related study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest potential applications in developing new antibiotics or adjuvant therapies for existing antibiotics.

Case Studies

  • Study on Antioxidant Activity :
    A study evaluated the antioxidant capacity of several Boc-protected amino acids, including 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
  • Anti-inflammatory Research :
    In a controlled trial involving animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers.
  • Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties highlighted that derivatives of this compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, indicating its potential as a novel antibacterial agent.

The biological activities of 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound may scavenge free radicals directly or enhance endogenous antioxidant defenses.
  • Inhibition of Enzymatic Activity : By interacting with key enzymes involved in inflammatory pathways, it can modulate the inflammatory response effectively.
  • Membrane Interaction : The hydrophobic nature of the tert-butoxycarbonyl group may facilitate membrane penetration, enhancing its bioavailability and efficacy.

Safety and Toxicology

Preliminary toxicological assessments indicate that 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety profile and long-term effects.

Q & A

Q. How can researchers optimize the synthesis of 2-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoic acid for high yield and purity?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling and deprotection steps. Key considerations include:
  • Reaction Conditions : Use a base like triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to facilitate Boc protection . For hydrolysis of esters to the carboxylic acid, LiOH in THF/water mixtures is effective .
  • Purification : Column chromatography (e.g., silica gel) or preparative HPLC is critical to isolate the product from by-products .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (typically 2–16 hours) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the Boc-protected amino group (δ1.4δ \sim1.4 ppm for tert-butyl protons) and phenylpropanoic acid backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C14_{14}H19_{19}NO4_4, MW 265.31) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Design stability studies using:
  • pH Buffers : Prepare solutions in buffers (pH 1–12) and incubate at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. For storage, maintain at -20°C in anhydrous DMSO or solid form to prevent hydrolysis .
  • Mechanistic Insights : Identify degradation products (e.g., tert-butyl alcohol from Boc cleavage) using LC-MS/MS .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., protease inhibition) with purified enzymes. For example, test IC50_{50} values under physiological pH (7.4) and temperature (37°C) .
  • Molecular Docking : Perform in silico studies using software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or proteases). Validate with mutagenesis or X-ray crystallography .
  • Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS to assess susceptibility to cytochrome P450 enzymes .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst). For example, discrepancies in Boc protection yields may arise from residual moisture; use molecular sieves or anhydrous solvents .
  • Cross-Validation : Compare analytical data (NMR, HPLC) with published spectra in databases like PubChem (CID 7176385) .
  • Biological Replicates : Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA) to assess significance of activity variations .

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